N-Acyl-L-α-Aminosäuren

N-Acyl-L-alpha-amino acids are a class of organic compounds characterized by the presence of an acyl group attached to the alpha-carbon atom of an L-alpha-amino acid. These molecules play significant roles in various biological processes and have gained considerable interest due to their diverse applications.

Structurally, N-acyl-L-alpha-amino acids consist of an amide bond linking a carboxylic acid group with an amino group at the alpha position of a naturally occurring L-alpha-amino acid. The acyl moiety can be derived from various fatty acids, leading to structural diversity among these compounds.

In biological systems, N-acyl-L-alpha-amino acids act as signaling molecules and are involved in modulating neurotransmitter functions, influencing cellular processes such as intracellular calcium release and protein trafficking. They have been found in numerous organisms, including mammals, fungi, and bacteria, suggesting their importance across different life forms.

From a synthetic chemistry perspective, these compounds can be synthesized through various methods, including enzymatic and non-enzymatic approaches. Their preparation involves the activation of carboxylic acids followed by acylation at the alpha-carbon atom of amino acids.

N-Acyl-L-alpha-amino acids find applications in pharmaceuticals, where they are used as precursors for drug development, and in cosmetics, where their unique properties contribute to improved skin care products. Additionally, these compounds are increasingly recognized for their potential roles in research, particularly in studying membrane transport mechanisms and signaling pathways.

Overall, N-acyl-L-alpha-amino acids represent a fascinating area of chemical exploration with wide-ranging implications across multiple scientific disciplines.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

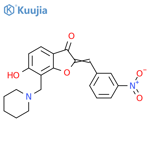

|

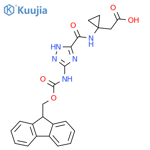

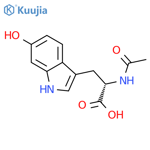

N-Caffeoyltryptophan | 109163-69-1 | C20H18N2O5 |

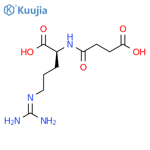

|

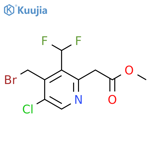

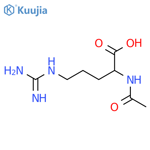

N2-(3-Carboxy-1-oxopropyl)-L-arginine | 2478-02-6 | C10H18N4O5 |

|

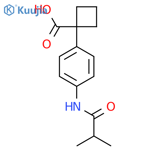

Acetylcysteine | 616-91-1 | C5H9NO3S |

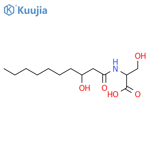

|

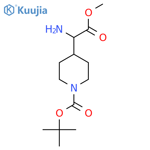

Serratamic Acid | 541-81-1 | C13H25NO5 |

|

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic Acid | 155-84-0 | C8H16N4O3 |

|

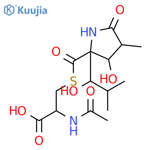

Lactacystin | 133343-34-7 | C15H24N2O7S |

|

N-Acetyl-L-serine (>90%) | 16354-58-8 | C5H9NO4 |

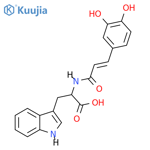

|

(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | 87667-59-2 | C13H14N2O4 |

|

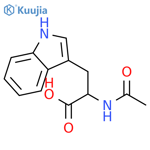

N-Acetyl-L-tryptophan | 1218-34-4 | C13H14N2O3 |

|

(2S)-2-acetamidopropanoic acid | 97-69-8 | C5H9NO3 |

Verwandte Literatur

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

Empfohlene Lieferanten

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte